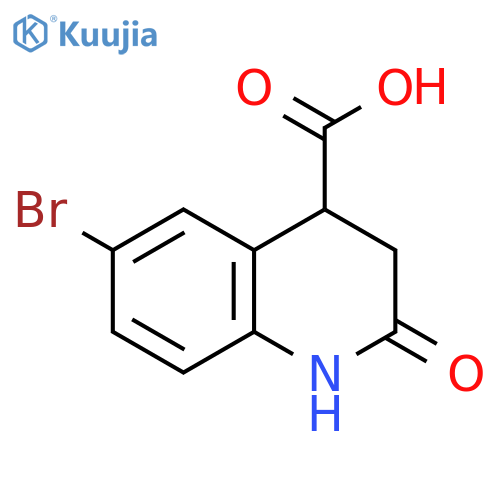Cas no 264276-41-7 (6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

264276-41-7 structure
商品名:6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinecarboxylic acid, 6-bromo-1,2,3,4-tetrahydro-2-oxo-
- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
- AKOS023393447
- 264276-41-7
- 6-bromo-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
- EN300-182608
- G63418
- Z1813083399
- 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid
- 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
-
- インチ: 1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)
- InChIKey: PWVKWQYNGPHDFR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(Br)C=C2)C(C(O)=O)CC1=O
計算された属性
- せいみつぶんしりょう: 268.96876g/mol
- どういたいしつりょう: 268.96876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 471.7±45.0 °C at 760 mmHg
- フラッシュポイント: 239.1±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B801955-100mg |
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |
264276-41-7 | 100mg |
$ 365.00 | 2022-06-06 | ||
| TRC | B801955-50mg |
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |
264276-41-7 | 50mg |
$ 250.00 | 2022-06-06 | ||
| Ambeed | A1063110-1g |
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
264276-41-7 | 95% | 1g |
$1190.0 | 2024-07-20 | |
| Enamine | EN300-182608-0.25g |
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
264276-41-7 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
| Enamine | EN300-182608-2.5g |
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
264276-41-7 | 95% | 2.5g |
$1903.0 | 2023-11-13 | |
| Chemenu | CM427078-100mg |
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
264276-41-7 | 95%+ | 100mg |
$283 | 2024-07-28 | |
| Chemenu | CM427078-250mg |
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
264276-41-7 | 95%+ | 250mg |
$481 | 2024-07-28 | |
| 1PlusChem | 1P01BF3G-50mg |
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |
264276-41-7 | 95% | 50mg |
$117.00 | 2025-03-19 | |
| Aaron | AR01BFBS-1g |
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |
264276-41-7 | 95% | 1g |
$1143.00 | 2025-02-09 | |
| Aaron | AR01BFBS-100mg |
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid |
264276-41-7 | 95% | 100mg |
$250.00 | 2025-02-09 |
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
264276-41-7 (6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid) 関連製品
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 506-17-2(cis-Vaccenic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:264276-41-7)6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):234.0/397.0/1071.0